![molecular formula C15H20F3N5O2 B6444677 1-(morpholin-4-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one CAS No. 2640957-44-2](/img/structure/B6444677.png)
1-(morpholin-4-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(morpholin-4-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a useful research compound. Its molecular formula is C15H20F3N5O2 and its molecular weight is 359.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.15690938 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
- LRRK2 : Leucine-rich repeat kinase 2 is a protein kinase associated with PD. Genetic studies have linked LRRK2 mutations to both inherited and sporadic PD. The most common mutation, G2019S, leads to increased kinase activity. LRRK2 inhibitors are being explored as potential therapeutic agents for PD .
Target of Action
Biological Activity
The compound 1-(morpholin-4-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C14H18F3N5O, with a molecular weight of approximately 351.25 g/mol. The presence of a morpholine ring and a pyrimidine derivative contributes to its unique chemical properties, which may influence its biological interactions.
Table 1: Structural Features
Feature | Description |
---|---|
Molecular Formula | C14H18F3N5O |
Molecular Weight | 351.25 g/mol |
Morpholine Component | Present |
Pyrimidine Component | Trifluoromethyl-substituted |
The biological activity of the compound primarily stems from its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Specifically, compounds with similar structures have shown potential in inhibiting key pathways related to cancer cell proliferation and survival.
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds can exhibit significant anticancer properties. For instance, studies on similar compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism often involves the inhibition of specific kinases that play crucial roles in tumor growth and metastasis.
Case Studies
-
Inhibition of Tumor Growth :
A study investigated the effects of a structurally related compound on A431 vulvar epidermal carcinoma cells. The results showed that the compound significantly inhibited cell proliferation and migration, suggesting its potential as an anticancer agent . -
Antiviral Properties :
Another research highlighted the antiviral activity of pyrimidine derivatives against hepatitis E virus (HEV). Compounds targeting the pyrimidine synthesis pathway exhibited potent anti-HEV effects, indicating a broader antiviral potential for similar structures .
Table 2: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Effect Observed |
---|---|---|
Anticancer | A431 carcinoma cells | Inhibition of proliferation and migration |
Antiviral | Hepatitis E virus (HEV) | Potent antiviral activity |
Properties
IUPAC Name |
1-morpholin-4-yl-2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N5O2/c16-15(17,18)12-9-13(20-11-19-12)22-3-1-21(2-4-22)10-14(24)23-5-7-25-8-6-23/h9,11H,1-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTFWRLKDGMXOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N2CCOCC2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.